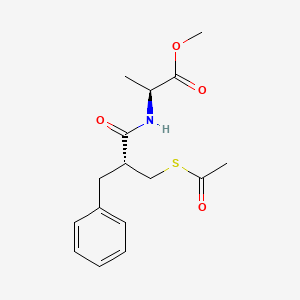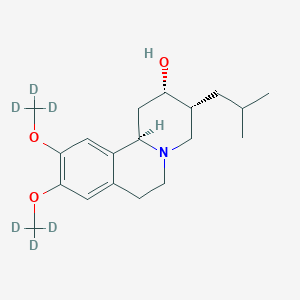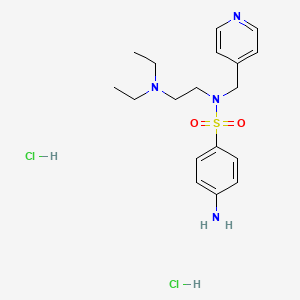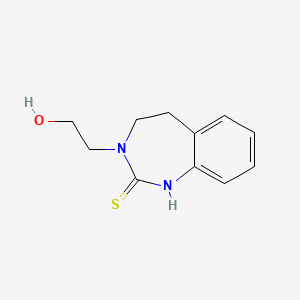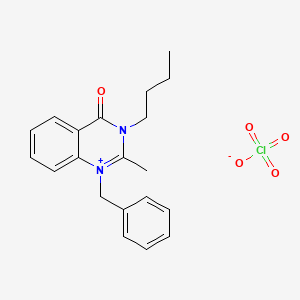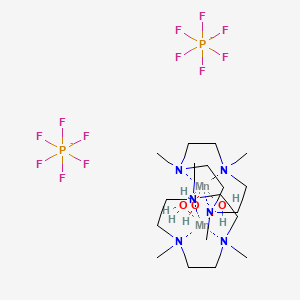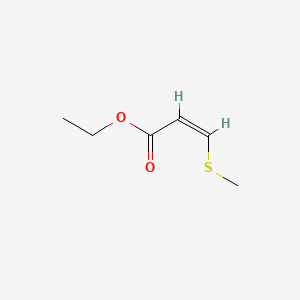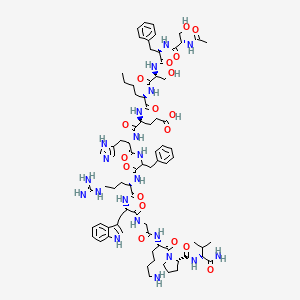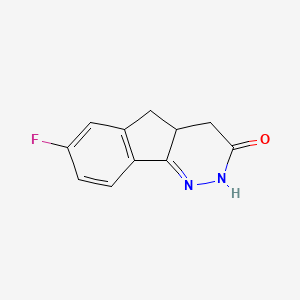
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .
Preparation Methods
The synthesis of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno[1,2-c]pyridazine derivatives. The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include hydrazines, ketones, and esters . The major products formed from these reactions are often other pyridazinone derivatives with varying pharmacological activities.
Scientific Research Applications
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of new drugs and other biologically active molecules.
Biology: The compound is studied for its potential effects on various biological pathways and targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the STAT3 protein, which is a promising molecular target in cancer therapy . The compound’s effects are mediated through its ability to modulate various signaling pathways and biological processes.
Comparison with Similar Compounds
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one can be compared with other similar compounds, such as:
3-arylindeno[1,2-c]pyridazin-5-ones: These compounds selectively inhibit monoamine oxidase B and have different pharmacological profiles.
4,5-disubstituted 3(2H)-pyridazinones: These derivatives have been studied for their antihypertensive, antithrombotic, and inotropic activities.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits.
Properties
CAS No. |
81198-17-6 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
7-fluoro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4,7H,3,5H2,(H,13,15) |
InChI Key |
HMQRUJRETYRCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


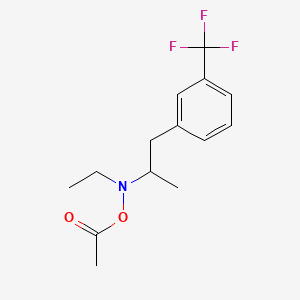
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
